molecular formula C10H14ClNO B267852 1-[(4-Chlorobenzyl)amino]-2-propanol

1-[(4-Chlorobenzyl)amino]-2-propanol

Cat. No. B267852
M. Wt: 199.68 g/mol
InChI Key: QVSYPVHTTIDEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorobenzyl)amino]-2-propanol is a chemical compound that belongs to the class of β-adrenergic receptor antagonists. It is commonly used in scientific research as a tool to investigate the physiological and biochemical effects of β-adrenergic receptor blockade.

Mechanism of Action

1-[(4-Chlorobenzyl)amino]-2-propanol acts as a competitive antagonist of β-adrenergic receptors. It binds to the receptor site on the cell membrane and blocks the binding of β-adrenergic agonists such as epinephrine and norepinephrine. This results in a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-Chlorobenzyl)amino]-2-propanol are primarily related to its ability to block β-adrenergic receptors. This results in a decrease in heart rate, blood pressure, and glucose metabolism. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-[(4-Chlorobenzyl)amino]-2-propanol in lab experiments is its specificity for β-adrenergic receptors. This allows researchers to study the effects of β-adrenergic receptor blockade without interfering with other signaling pathways. However, one limitation of using 1-[(4-Chlorobenzyl)amino]-2-propanol is its relatively short half-life, which requires frequent dosing in animal experiments.

Future Directions

There are several future directions for the use of 1-[(4-Chlorobenzyl)amino]-2-propanol in scientific research. One area of interest is the role of β-adrenergic receptors in the development and progression of metabolic diseases such as diabetes and obesity. Another area of interest is the use of 1-[(4-Chlorobenzyl)amino]-2-propanol in combination with other drugs to treat cardiovascular diseases such as hypertension and heart failure. Additionally, the development of more potent and selective β-adrenergic receptor antagonists may lead to new therapeutic options for various diseases.

Synthesis Methods

1-[(4-Chlorobenzyl)amino]-2-propanol can be synthesized by the reaction of 1-(4-chlorobenzyl)imidazole with epichlorohydrin in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method has been well-established and has been used by many researchers to produce high-quality 1-[(4-Chlorobenzyl)amino]-2-propanol.

Scientific Research Applications

1-[(4-Chlorobenzyl)amino]-2-propanol is widely used in scientific research to investigate the role of β-adrenergic receptors in various physiological and pathological conditions. It has been shown to be effective in blocking the effects of β-adrenergic agonists such as isoproterenol and epinephrine. This allows researchers to study the effects of β-adrenergic receptor blockade on various physiological functions such as heart rate, blood pressure, and glucose metabolism.

properties

Product Name

1-[(4-Chlorobenzyl)amino]-2-propanol

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylamino]propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-8(13)6-12-7-9-2-4-10(11)5-3-9/h2-5,8,12-13H,6-7H2,1H3

InChI Key

QVSYPVHTTIDEPQ-UHFFFAOYSA-N

SMILES

CC(CNCC1=CC=C(C=C1)Cl)O

Canonical SMILES

CC(CNCC1=CC=C(C=C1)Cl)O

Origin of Product

United States

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